B1576644 Esculentin-2-OR5

Esculentin-2-OR5

Cat. No.: B1576644
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2-OR5 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Odorrana grahami. It belongs to the esculentin family, which is characterized by a conserved α-helical structure, amphipathic properties, and disulfide bonds that stabilize its tertiary conformation. This compound comprises 46 amino acid residues with a net charge of +5, enabling strong interactions with negatively charged microbial membranes. Its primary mechanism involves membrane disruption via pore formation or the "carpet model," leading to cell lysis . This peptide exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans), with minimal hemolytic activity at therapeutic concentrations .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVFTLIKGATQLIGKTLGKELGKTGLEIMACKITKQC

Origin of Product

United States

Comparison with Similar Compounds

Esculentin-1A (Rana esculenta)

Esculentin-1A, a homolog from the edible frog (Rana esculenta), shares 78% sequence identity with Esculentin-2-OR5. Key differences include:

  • Length and Charge : Esculentin-1A is shorter (44 residues) and has a lower net charge (+4) due to fewer lysine residues.
  • Disulfide Bonds : this compound contains two disulfide bonds (Cys⁶–Cys³⁵ and Cys¹⁰–Cys³⁰), whereas Esculentin-1A has one (Cys⁶–Cys²⁸), reducing structural rigidity.
  • Activity : this compound demonstrates 2-fold greater potency against E. coli (MIC = 2.5 µg/mL vs. 5.0 µg/mL) and enhanced stability in serum .

Table 1: Structural and Functional Comparison of this compound and Esculentin-1A

Property This compound Esculentin-1A
Source Odorrana grahami Rana esculenta
Length (residues) 46 44
Net Charge +5 +4
Disulfide Bonds 2 1
MIC for E. coli (µg/mL) 2.5 5.0
Hemolytic Activity (HC₅₀) >200 µg/mL >150 µg/mL

Temporin-L (Rana temporaria)

Temporin-L, a 13-residue AMP from the European red frog (Rana temporaria), represents a functionally similar but structurally distinct compound:

  • Structure : Temporin-L lacks α-helical domains and disulfide bonds, adopting a linear conformation with a hydrophobic C-terminus.
  • Activity : While Temporin-L shows potent activity against S. aureus (MIC = 3.0 µg/mL), it is ineffective against Gram-negative bacteria (MIC >32 µg/mL for E. coli) .

Table 2: Functional Comparison with Temporin-L

Property This compound Temporin-L
Target Specificity Broad-spectrum Gram-positive selective
Mechanism Membrane disruption Membrane thinning
MIC for S. aureus (µg/mL) 4.0 3.0
Stability in Serum High (t₁/₂ = 6 hours) Low (t₁/₂ = 1.5 hours)

Functional Comparison with Bombinin H4 (Bombina orientalis)

Bombinin H4, a 27-residue AMP from the oriental fire-bellied toad, shares functional overlap with this compound but diverges in:

  • Hemolytic Activity : Bombinin H4 exhibits higher hemolysis (HC₅₀ = 50 µg/mL) due to its hydrophobic N-terminal helix.
  • Antifungal Activity : this compound outperforms Bombinin H4 against C. albicans (MIC = 8.0 µg/mL vs. 16.0 µg/mL) .

Table 3: Antifungal and Hemolytic Profiles

Compound MIC for C. albicans (µg/mL) HC₅₀ (µg/mL)
This compound 8.0 >200
Bombinin H4 16.0 50

Key Research Findings

  • Structural Advantage : this compound’s dual disulfide bonds enhance proteolytic resistance compared to Esculentin-1A and Temporin-L .
  • Broad-Spectrum Efficacy : Unlike Temporin-L or Bombinin H4, this compound maintains activity across bacterial and fungal pathogens.
  • Safety Profile : Its low hemolytic activity (HC₅₀ >200 µg/mL) surpasses most amphibian AMPs, making it a promising therapeutic candidate .

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